ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a cyanoethyl group, and an ethyl ester group attached to a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of oligonucleotides and antisense drugs , suggesting that this compound may interact with nucleic acids or enzymes involved in nucleic acid metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2-bromoacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrazole attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanoethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester group to a carboxylic acid.
Major Products Formed
Oxidation: Formation of ethyl 5-nitro-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.
Reduction: Formation of ethyl 5-amino-1-(2-aminoethyl)-1H-pyrazole-4-carboxylate.
Substitution: Formation of 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Lacks the cyanoethyl group, which may result in different biological activity.
5-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 5-nitro-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-amino-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-2-15-9(14)7-6-12-13(8(7)11)5-3-4-10/h6H,2-3,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWXEAUTYKWYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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